N-(4-chlorobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is a synthetic organic compound that belongs to the class of furochromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide typically involves multi-step organic reactions. The starting materials may include 4-chlorobenzylamine, 3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-carboxylic acid, and acetic anhydride. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-chlorobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide may include other furochromen derivatives or benzylacetamide analogs. Examples include:
- 2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide
- N-(4-methylbenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C23H20ClNO4 |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide |
InChI |
InChI=1S/C23H20ClNO4/c1-12-8-18-21(22-20(12)13(2)11-28-22)14(3)17(23(27)29-18)9-19(26)25-10-15-4-6-16(24)7-5-15/h4-8,11H,9-10H2,1-3H3,(H,25,26) |
InChI Key |
FGSGZXAZMLATIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC=C(C=C3)Cl)C)C4=C1C(=CO4)C |
Origin of Product |
United States |
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